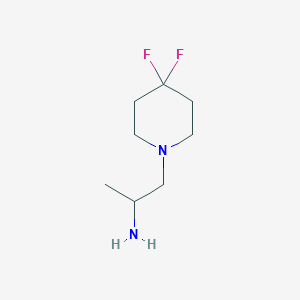
1-(4,4-Difluoropiperidin-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluoropiperidin-1-yl)propan-2-amine is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group
Métodos De Preparación
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and 2-bromo-1-propanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(4,4-Difluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(4,4-Difluoropiperidin-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in biological research to study the effects of fluorinated compounds on cellular processes and enzyme activities.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activities.
Pathways Involved: The pathways affected by the compound include neurotransmitter signaling, metabolic pathways, and cellular signaling cascades. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1-(4,4-Difluoropiperidin-1-yl)propan-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol and 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-yl)piperidin-4-yl-7-(3-pyrrolidin-1-yl)propoxyquinazolin-4-amine.
Uniqueness: The presence of the difluoropiperidine moiety imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures.
Propiedades
Fórmula molecular |
C8H16F2N2 |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
1-(4,4-difluoropiperidin-1-yl)propan-2-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7(11)6-12-4-2-8(9,10)3-5-12/h7H,2-6,11H2,1H3 |
Clave InChI |
LUEJBEPNHOOFFL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCC(CC1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


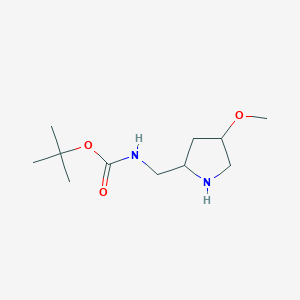

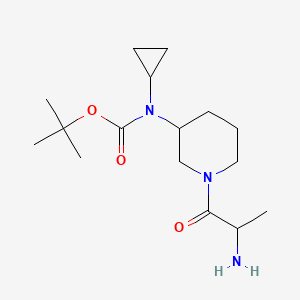
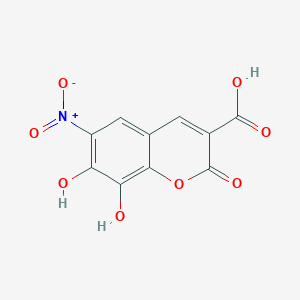
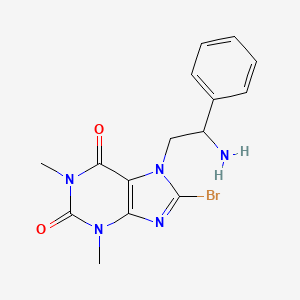
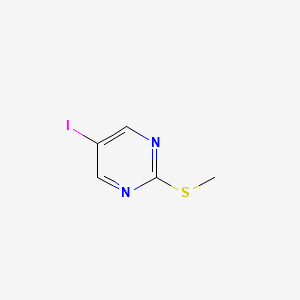


![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
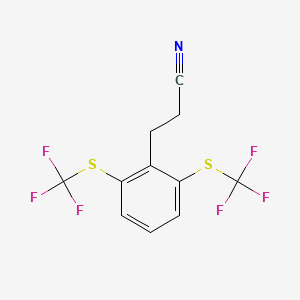

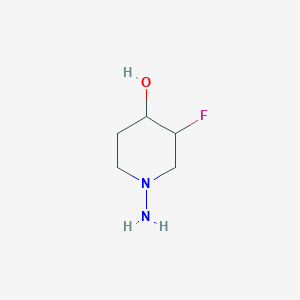
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
